molecular formula C19H25N3O2S B5284668 1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE

1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5284668
M. Wt: 359.5 g/mol
InChI Key: FAVPISWLVJQUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are heterocyclic compounds, which have significant biological activities and are used in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to form heterocyclic compounds suggests its potential in modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various biologically active heterocyclic compounds.

Properties

IUPAC Name

1-acetyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-13(23)22-10-8-14(9-11-22)18(24)21-19-16(12-20)15-6-4-2-3-5-7-17(15)25-19/h14H,2-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVPISWLVJQUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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